SMN2-Stabilizer-27 is a modified antisense oligonucleotide designed to enhance the splicing of the Survival Motor Neuron 2 gene, which is crucial in the treatment of spinal muscular atrophy. Spinal muscular atrophy is a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The SMN2 gene produces a protein that can partially compensate for the loss of the SMN1 gene, but it is often mis-spliced, resulting in insufficient functional protein production. The SMN2-Stabilizer-27 specifically targets regulatory elements within the SMN2 pre-mRNA to promote exon inclusion and increase functional SMN protein levels.
Source: The compound was developed through extensive research into alternative splicing mechanisms and antisense oligonucleotide technology, with significant contributions from studies focusing on the modulation of SMN2 splicing .
Classification: SMN2-Stabilizer-27 falls under the category of therapeutic oligonucleotides, specifically designed for splice modulation. It is classified as an antisense oligonucleotide that utilizes chemical modifications to enhance stability and efficacy in vivo.
The synthesis of SMN2-Stabilizer-27 involves several key methods:
The molecular structure of SMN2-Stabilizer-27 consists of a sequence of nucleotides designed to hybridize with specific regions of the SMN2 pre-mRNA. Key structural features include:
Data from studies indicate that effective binding leads to significant increases in full-length SMN protein production .
The primary chemical reaction involved in the action of SMN2-Stabilizer-27 is its hybridization with the target RNA sequence. This process can be described as follows:
The mechanism by which SMN2-Stabilizer-27 exerts its effects involves several steps:
Data from animal models have shown that administration of this compound can significantly raise levels of full-length SMN protein in tissues such as spinal cord and brain .
The physical and chemical properties of SMN2-Stabilizer-27 include:
These properties contribute to its effectiveness as a therapeutic agent for spinal muscular atrophy .
SMN2-Stabilizer-27 has significant scientific applications primarily in:
Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder caused primarily by homozygous deletions or mutations in the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q13.2. As the second most common fatal autosomal recessive disorder after cystic fibrosis, SMA affects approximately 1 in 6,000–11,000 live births, with a carrier frequency of 1:40–1:60 in the general population [1] [9]. The SMN1 gene encodes the survival motor neuron (SMN) protein, which is essential for motor neuron viability. Humans possess a nearly identical paralog gene, SMN2, which arose from an intrachromosomal duplication event in primate evolution [9]. While SMN2 shares >99% sequence identity with SMN1, it fails to compensate for SMN1 loss due to a single critical nucleotide difference that alters RNA splicing. This genetic insufficiency results in critically low levels of functional SMN protein, triggering progressive degeneration of α-motor neurons in the spinal cord, leading to muscle weakness, paralysis, and respiratory failure [1] [6].
Table 1: Genetic Basis of SMA Pathogenesis
Genetic Component | Function | Consequence in SMA |
---|---|---|
SMN1 gene | Primary source of full-length SMN protein (FL-SMN) | Homozygous deletion/mutation in >95% of cases |
SMN2 gene | Produces ~10–15% FL-SMN due to splicing defect | Copy number inversely correlates with disease severity |
SMN protein | Essential for snRNP assembly, mRNA transport, neuronal function | Critical deficiency causes motor neuron degeneration |
The fundamental molecular distinction between SMN1 and SMN2 lies in a single-nucleotide transition (c.840C>T) in exon 7 of SMN2. Though this C-to-T substitution does not alter the amino acid sequence (both encode glycine at codon 280), it critically disrupts an exonic splicing enhancer (ESE) recognized by serine/arginine-rich splicing factor 2 (SRSF2) [7] [9]. This transition also creates an exonic splicing silencer (ESS) that recruits heterogeneous nuclear ribonucleoproteins (hnRNPs) such as hnRNP-A1, further suppressing exon 7 inclusion. Consequently, ~90% of SMN2 transcripts undergo alternative splicing that excludes exon 7, producing a truncated isoform (SMNΔ7) [3] [8]. The remaining ~10% of transcripts that include exon 7 generate full-length SMN protein identical to that produced by SMN1. This structural divergence explains why SMN2 cannot functionally compensate for SMN1 loss despite its near-identical sequence [7].
Table 2: Structural and Functional Divergence Between SMN1 and SMN2
Feature | SMN1 | SMN2 | Functional Consequence |
---|---|---|---|
Exon 7 nucleotide 6 | Cytosine (C) | Thymine (T) | Disrupts SRSF2 binding site |
Exon 7 inclusion rate | >90% | <15% | SMN2 produces minimal FL-SMN |
Primary transcript | Full-length SMN (FL-SMN) | SMNΔ7 (truncated) | SMNΔ7 is unstable and non-functional |
Protein half-life | ~48 hours | SMNΔ7: ~6–8 hours | Rapid degradation of SMNΔ7 |
The exclusion of exon 7 in SMN2 transcripts has profound implications for SMN protein stability and function. The exon 7-encoded region (16 amino acids) contains critical oligomerization domains essential for SMN self-association and formation of stable multimeric complexes [3]. SMNΔ7 protein, lacking these domains, exhibits severely impaired oligomerization capacity and a significantly reduced half-life (6–8 hours) compared to full-length SMN (48 hours) [2] [8]. Biochemical studies demonstrate that SMNΔ7 fails to form stable complexes with Gemin proteins, compromising its role in small nuclear ribonucleoprotein (snRNP) assembly—a fundamental process in spliceosome function [2]. Furthermore, SMNΔ7 is prone to rapid ubiquitination and degradation via the ubiquitin-proteasome system (UPS), whereas full-length SMN is stabilized through its incorporation into high-molecular-weight complexes [2] [10]. This inherent instability of SMNΔ7 means that even when SMN2 produces full-length transcripts, the overall cellular concentration of functional SMN protein remains critically low in SMA patients.
Table 3: Molecular Consequences of SMN2 Exon 7 Splicing Dysregulation
Splicing Variant | Structural Features | Biochemical Properties | Functional Impact |
---|---|---|---|
Full-length SMN | Contains exon 7-encoded oligomerization domain | Forms stable oligomers; half-life ~48 hours | Supports snRNP assembly and neuronal functions |
SMNΔ7 | Lacks exon 7 (Δ280–291); truncated C-terminus | Impaired oligomerization; half-life 6–8 hours | Rapidly degraded; non-functional |
Ubiquitination status | Minimal ubiquitination | Hyper-ubiquitinated | Targeted for proteasomal degradation |
Given that all SMA patients retain at least one copy of SMN2, this gene represents a compelling therapeutic target. The inverse correlation between SMN2 copy number and disease severity provides genetic validation for this approach: patients with 3–4 SMN2 copies typically develop milder type III/IV SMA, while those with 1–2 copies exhibit severe type I/II disease [1] [6]. Current FDA-approved therapies (nusinersen, risdiplam, onasemnogene abeparvovec) focus on increasing SMN2-derived full-length transcripts or supplementing functional SMN1 cDNA. However, these approaches have limitations: splicing modifiers only partially correct exon 7 inclusion, and gene therapy faces challenges related to vector biodistribution and immune responses [9]. SMN2-Stabilizer-27 represents a novel mechanistic class that targets the post-translational vulnerability of SMN protein. By inhibiting SMN ubiquitination and subsequent proteasomal degradation, stabilizers enhance the half-life and functionality of existing SMN protein—including the residual full-length SMN produced by SMN2 and the unstable SMNΔ7 isoform [10]. This protein-stabilizing approach may complement transcriptional or splicing modifiers by maximizing functional output from limited SMN expression.
Table 4: Therapeutic Strategies Targeting SMN2 in SMA
Therapeutic Approach | Mechanism | Limitations | Advantages of Stabilizers |
---|---|---|---|
Splicing modification | Increase exon 7 inclusion (e.g., risdiplam) | Partial efficacy; pharmacokinetic challenges | Targets post-translational regulation |
Gene replacement | Deliver functional SMN1 cDNA (e.g., Zolgensma) | Immune responses; biodistribution limits | Non-viral; preserves endogenous regulation |
Transcriptional activation | Enhance SMN2 promoter activity (e.g., HDAC inhibitors) | Low specificity; off-target effects | Specific to SMN ubiquitination pathway |
Protein stabilization | Block ubiquitin-mediated degradation (SMN2-Stabilizer-27) | Requires sufficient baseline expression | Synergizes with splicing/transcriptional approaches |
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